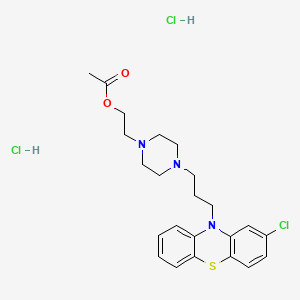

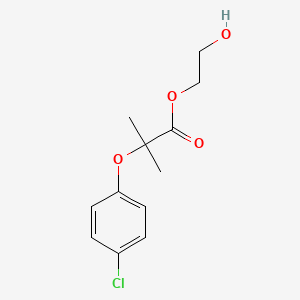

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate

Descripción general

Descripción

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate, also known as Clofibric acid, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the family of fibric acid derivatives, which are commonly used as lipid-lowering agents.

Mecanismo De Acción

The mechanism of action of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα by 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate results in the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate include the reduction of plasma triglyceride and cholesterol levels, the increase in high-density lipoprotein cholesterol levels, and the improvement of insulin sensitivity. It has also been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis and atherosclerosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate in lab experiments include its unique properties, such as its anti-inflammatory effects and its ability to activate PPARα. However, its limitations include its low solubility in water and its potential toxicity at high doses.

List of

Direcciones Futuras

1. The development of more efficient synthesis methods for 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate.

2. The investigation of the potential therapeutic effects of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate in the treatment of inflammatory diseases.

3. The study of the metabolism and excretion of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate in the human body.

4. The investigation of the potential toxicity of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate at high doses.

5. The development of more potent and selective PPARα agonists based on the structure of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate.

6. The investigation of the effects of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate on other metabolic pathways.

7. The study of the potential effects of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate on the gut microbiome.

8. The investigation of the potential use of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate in combination with other therapeutic agents for the treatment of metabolic disorders.

In conclusion, 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate is a chemical compound that has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis and atherosclerosis. Its mechanism of action involves the activation of PPARα, which regulates the expression of genes involved in lipid metabolism. While it has its limitations, it has numerous future directions for research that could lead to the development of new therapeutic agents for the treatment of metabolic disorders.

Métodos De Síntesis

The synthesis of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate involves the reaction between 4-chlorophenol and 2-hydroxyethyl acrylate in the presence of a base catalyst. This reaction produces the desired product, which is then purified by recrystallization. The yield of this synthesis method is approximately 50%.

Aplicaciones Científicas De Investigación

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate has been used in various scientific research studies due to its unique properties. It has been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis and atherosclerosis. It has also been used as a model compound for the study of the metabolism and excretion of fibric acid derivatives in the human body.

Propiedades

IUPAC Name |

2-hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO4/c1-12(2,11(15)16-8-7-14)17-10-5-3-9(13)4-6-10/h3-6,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEZILPHQJCCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCO)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953606 | |

| Record name | 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

CAS RN |

31637-96-4 | |

| Record name | Etofibrate 2-hydroxymethyl-2-(4-chlorophenoxy)-2-methyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3S,3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1201816.png)

![5-Acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid](/img/structure/B1201820.png)

![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid hexyl ester](/img/structure/B1201827.png)

![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)

![4-(3-chlorophenyl)-5-(3-methoxypropyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1201830.png)